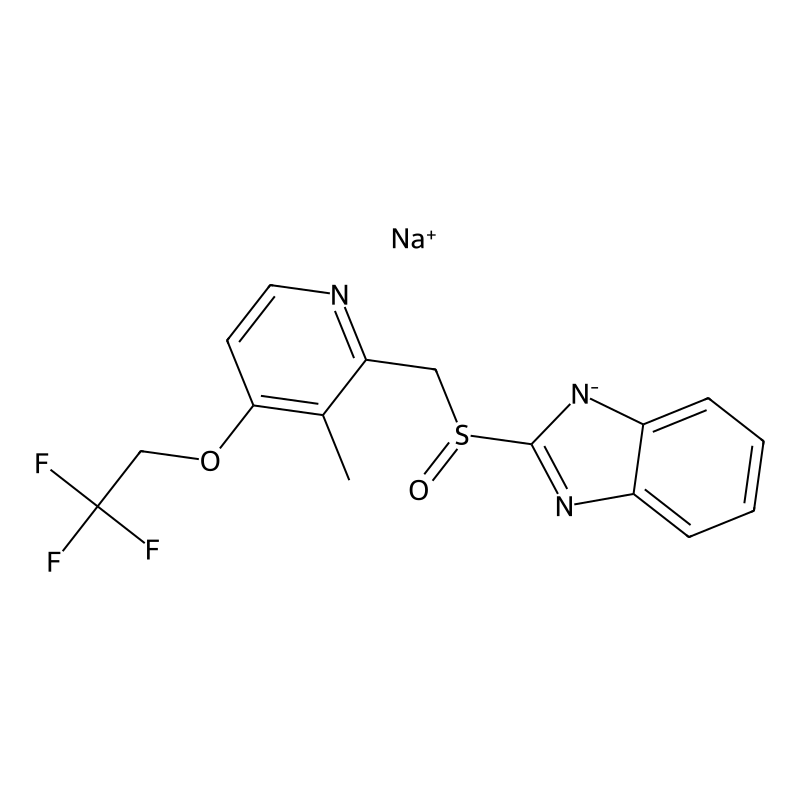

Lansoprazole Sodium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Comprehensive Technical Guide: Lansoprazole Sodium Pharmacokinetics and CYP2C19 Metabolism

Introduction and Clinical Pharmacology

Lansoprazole is a substituted benzimidazole derivative that functions as a proton pump inhibitor (PPI), clinically employed in the management of various acid-related disorders including gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome. [1] As a potent anti-secretory agent, lansoprazole exerts its therapeutic effect through irreversible inhibition of the H+/K+-ATPase enzyme system (the proton pump) at the secretory surface of gastric parietal cells. This inhibition results in significant suppression of gastric acid secretion, regardless of the primary stimulatory factors. [1] The drug is typically administered as an enteric-coated formulation due to its inherent instability in acidic environments, which protects the active ingredient from degradation in the stomach before it can be absorbed in the intestine. [2]

The clinical pharmacokinetics of lansoprazole demonstrate considerable interindividual variability, largely attributable to genetic polymorphisms in drug-metabolizing enzymes, particularly the cytochrome P450 isoform CYP2C19. [3] [4] This variability has profound implications for both therapeutic efficacy and safety profiles across diverse patient populations. Understanding the metabolic fate of lansoprazole and the factors influencing its disposition is therefore crucial for researchers and clinicians aiming to optimize dosing strategies, predict drug interactions, and personalize therapy for improved patient outcomes. The following sections provide a comprehensive technical analysis of lansoprazole pharmacokinetics, metabolic pathways, genetic influences, and relevant experimental methodologies for drug development professionals.

Comprehensive Pharmacokinetic Profile

Lansoprazole exhibits predictable absorption and distribution characteristics following oral administration, though its pharmacokinetics are significantly influenced by formulation factors and food intake. The drug demonstrates relatively high oral bioavailability ranging between 80-90%, which is substantially reduced by 50-70% when administered with food, necessitating recommended administration before meals. [1] The maximum plasma concentration (Cmax) is achieved approximately 1.7 hours after dosing, although this Tmax may vary depending on the specific formulation employed. [1] For instance, a simplified lansoprazole suspension formulation demonstrates significantly shorter Tmax compared to intact capsules, highlighting the importance of delivery system design on absorption kinetics. [5]

The distribution and elimination characteristics of lansoprazole reflect its molecular properties and binding affinity. The drug displays a relatively small apparent volume of distribution (0.4 L/kg), indicating limited tissue penetration beyond the plasma compartment. [1] Lansoprazole is extensively protein-bound (97%), primarily to serum albumin, which may have implications for potential protein-binding displacement interactions. [1] The elimination half-life is relatively short, ranging from 0.9 to 2.1 hours, which belies its prolonged pharmacodynamic effect due to irreversible inhibition of the proton pump and slow turnover of the enzyme. [1] Systemic clearance ranges from 400-650 mL/min, with approximately 14-23% of a administered dose eliminated in urine as conjugated and unconjugated metabolites. [1]

Table 1: Key Pharmacokinetic Parameters of Lansoprazole

| Parameter | Value | Comments |

|---|---|---|

| Oral Bioavailability | 80-90% | Decreased by 50-70% when taken with food [1] |

| Tmax | ~1.7 hours | Formulation-dependent; shorter for suspension [5] [1] |

| Protein Binding | 97% | Primarily to serum albumin [1] |

| Volume of Distribution | 0.4 L/kg | Suggests limited tissue distribution [1] |

| Elimination Half-life | 0.9-2.1 hours | Short PK half-life vs. prolonged PD effect [1] |

| Clearance | 400-650 mL/min | [1] |

| Renal Excretion | 14-23% | As hydroxylated metabolites (conjugated and unconjugated) [1] |

Metabolic Pathways and Enzymology

The biotransformation pathways of lansoprazole involve extensive hepatic metabolism primarily mediated by the cytochrome P450 enzyme system. The two major isoforms responsible for lansoprazole metabolism are CYP2C19 and CYP3A4, which catalyze the formation of distinct metabolite profiles. [1] CYP2C19 mediates the aromatic hydroxylation of lansoprazole to form 5-hydroxylansoprazole, while CYP3A4 catalyzes sulfoxidation to produce lansoprazole sulfone. [3] [1] Both metabolites are pharmacologically inactive, meaning that metabolic conversion represents a deactivation pathway that terminates the anti-secretory activity of the parent drug. The relative contribution of these two pathways varies considerably among individuals and is strongly influenced by genetic polymorphisms, particularly in the CYP2C19 gene.

The functional consequences of this metabolic scheme are profound for lansoprazole's pharmacokinetic behavior and therapeutic effects. Individuals with increased CYP2C19 activity (rapid and ultrarapid metabolizers) experience accelerated conversion of lansoprazole to inactive metabolites, resulting in lower systemic exposure to the active parent compound. Conversely, those with reduced CYP2C19 activity (intermediate and poor metabolizers) exhibit slower metabolic clearance, leading to higher and more prolonged systemic exposure to lansoprazole. [3] [4] This metabolic variability directly translates to differences in acid suppression efficacy and potential adverse effect profiles, making CYP2C19 status a critical factor in determining appropriate dosing regimens for individual patients.

Diagram 1: Lansoprazole Metabolic Pathways: The diagram illustrates the primary metabolic routes of lansoprazole mediated by CYP2C19 and CYP3A4 enzymes, resulting in inactive metabolites, with CYP2C19 activity being modulated by genetic variants.

CYP2C19 Genetic Polymorphisms and Phenotypic Impact

The CYP2C19 gene exhibits significant genetic polymorphism that directly influences enzyme activity and consequently affects lansoprazole pharmacokinetics. The most clinically relevant variants include loss-of-function alleles (primarily *2 and *3) that result in diminished enzymatic activity, and gain-of-function alleles (primarily *17) that lead to increased enzyme activity. [6] [7] These genetic variations form the basis for classifying individuals into distinct metabolic phenotypes: poor metabolizers (PMs), intermediate metabolizers (IMs), normal metabolizers (NMs), rapid metabolizers (RMs), and ultrarapid metabolizers (UMs). [6] [4] The distribution of these phenotypes varies considerably across different ethnic populations, with East Asian populations demonstrating higher prevalence of poor metabolizer phenotypes (approximately 13%) compared to European populations (approximately 2.39%). [4]

The functional impact of these genetic variations on lansoprazole exposure is substantial and well-documented. Pharmacokinetic studies have demonstrated that poor metabolizers (individuals carrying two loss-of-function alleles) exhibit significantly higher systemic exposure to lansoprazole compared to normal metabolizers. [3] Specifically, one clinical study found statistically significant differences (p < 0.001) in Cmax and AUC(0-inf) of lansoprazole between homozygous extensive metabolizers (hmEM) and poor metabolizers (PM), with PMs showing approximately 3-5 times higher exposure parameters. [3] These pharmacokinetic differences translate directly to variations in pharmacodynamic response, with PMs experiencing more profound and sustained acid suppression compared to extensive metabolizers when administered the same dose of lansoprazole.

Table 2: CYP2C19 Phenotypes and Impact on Lansoprazole Pharmacokinetics

| Phenotype | Genotype Examples | Enzyme Activity | Impact on Lansoprazole PK | Population Distribution Examples |

|---|---|---|---|---|

| Poor Metabolizer (PM) | 2/2, 2/3, 3/3 | Absent or severely reduced | ↑↑↑ Cmax and AUC (3-5x higher vs. NM) [3] | East Asian: ~13% [4] |

| Intermediate Metabolizer (IM) | 1/2, 1/3 | Reduced | ↑ Cmax and AUC [3] [4] | European: ~26% [4] |

| Normal Metabolizer (NM) | 1/1 | Normal | Reference PK profile [6] | Varies by population |

| Rapid Metabolizer (RM) | 1/17 | Increased | ↓ Cmax and AUC [6] [4] | European: ~27% [4] |

| Ultrarapid Metabolizer (UM) | 17/17 | Greatly increased | ↓↓ Cmax and AUC [6] [7] | European: ~4.4% [7] |

Drug Interaction Potential

The drug interaction profile of lansoprazole is characterized by its dual role as both a victim and perpetrator of metabolic drug-drug interactions. As a victim drug, lansoprazole's metabolism is susceptible to inhibition or induction of CYP2C19 and CYP3A4 enzymes. For instance, co-administration with strong CYP2C19 inhibitors such as fluvoxamine would be expected to significantly increase lansoprazole exposure, potentially mimicking the pharmacokinetic profile observed in poor metabolizers. [8] Conversely, drugs that induce CYP2C19 activity may reduce lansoprazole concentrations, potentially compromising its therapeutic efficacy. As a perpetrator, lansoprazole demonstrates a moderate inhibition potential against CYP2C19, though substantially less than omeprazole, which has been shown to exceed regulatory thresholds for clinically significant inhibition. [9]

Comparative analyses of PPI-mediated CYP2C19 inhibition reveal a distinct potency ranking among various proton pump inhibitors. A recent in vitro fluorometric assessment demonstrated the following order of inhibition potency based on IC50 values: omeprazole > lansoprazole > pantoprazole > rabeprazole > ilaprazole. [9] Importantly, when translating these findings to clinical relevance using the Cmax,u/Ki,u ratio (a key metric for predicting drug interaction potential), only omeprazole exceeded the regulatory cutoff value (0.0288), while lansoprazole (0.00332) and other PPIs remained below this threshold. [9] This suggests that while lansoprazole does inhibit CYP2C19, its potential for causing clinically significant interactions through this mechanism is relatively low compared to omeprazole.

Table 3: Comparative CYP2C19 Inhibition by Proton Pump Inhibitors

| Proton Pump Inhibitor | Inhibition Potency (IC₅₀ based) | Cmax,u/Ki,u Ratio | Clinical Interpretation |

|---|---|---|---|

| Omeprazole | Highest | 0.0288 | Exceeds regulatory cutoff; clinically significant inhibition [9] |

| Lansoprazole | High | 0.00332 | Below cutoff; lower inhibition potential [9] |

| Pantoprazole | Moderate | 0.00124 | Below cutoff; minimal inhibition risk [9] |

| Rabeprazole | Low | 0.000635 | Below cutoff; minimal inhibition risk [9] |

| Ilaprazole | Lowest | 0.00224 | Below cutoff; minimal inhibition risk [9] |

Experimental Methodologies and Analytical Approaches

The experimental assessment of CYP2C19 inhibition and lansoprazole metabolism employs sophisticated in vitro and in vivo methodologies that provide critical data for predicting clinical drug interactions. A high-throughput fluorometric assay using the Vivid CYP2C19 Blue Screening Kit represents a standardized approach for evaluating inhibition potential. [9] This assay utilizes recombinant human CYP2C19 enzyme, a fluorogenic substrate, and a regeneration system to maintain enzyme activity. The experimental workflow involves incubating test compounds with the enzyme system, initiating the reaction with NADP+ and substrate, followed by fluorescence measurement after a defined incubation period. Percentage inhibition is calculated using the formula: % Inhibition = [1 - (X - B)/(A - B)] × 100%, where X represents fluorescence intensity of the test compound, A represents solvent control, and B represents positive inhibitor control. [9]

For comprehensive pharmacokinetic studies of lansoprazole in relation to CYP2C19 activity, validated analytical methods are essential. Clinical trials typically employ LC-MS/MS (liquid chromatography with tandem mass spectrometry) to simultaneously quantify plasma concentrations of lansoprazole and its major metabolites (5-hydroxylansoprazole and lansoprazole sulfone). [3] Study designs generally involve administering a single oral dose (e.g., 30 mg) to genotyped healthy subjects, with intensive blood sampling over 24 hours to characterize the concentration-time profile. CYP2C19 genotyping is performed using polymerase chain reaction (PCR) analysis of single nucleotide polymorphisms (SNPs) to identify key variant alleles (*2, *3, *17). [3] [6] Statistical analysis typically employs ANOVA after log-transformation of pharmacokinetic parameters (Cmax, AUC) to test for significant differences between genotype groups.

Diagram 2: Experimental Workflow for Lansoprazole PK/PD Studies: The diagram outlines key methodological approaches for clinical pharmacokinetic studies and in vitro assays to evaluate CYP2C19-mediated metabolism and inhibition.

Clinical Implications and Conclusion

The clinical pharmacogenetics of lansoprazole metabolism present both challenges and opportunities for personalized medicine approaches in acid-related disorders. The well-characterized impact of CYP2C19 polymorphisms on lansoprazole pharmacokinetics translates to clinically meaningful differences in therapeutic outcomes across diverse patient populations. [6] [4] Specifically, poor and intermediate metabolizers experience significantly greater acid suppression with standard doses, which may enhance efficacy in erosive esophagitis but potentially increase the risk of adverse effects related to prolonged hypochlorhydria, such as electrolyte imbalances (hypomagnesemia, hypocalcemia) and certain infectious risks. [4] Conversely, rapid and ultrarapid metabolizers may demonstrate suboptimal acid control with standard dosing, potentially requiring higher doses or more frequent administration to achieve therapeutic targets.

The emerging concept of phenoconversion further complicates the clinical landscape, whereby drug-drug interactions can mimic genetically determined metabolic phenotypes. [8] For instance, concomitant administration of strong CYP2C19 inhibitors (e.g., fluvoxamine, voriconazole) can effectively convert normal metabolizers into phenotypic poor metabolizers, potentially leading to unexpected increases in lansoprazole exposure. [8] Understanding these complex drug-drug-gene interactions is essential for optimal clinical decision-making. Current evidence suggests that while CYP2C19 genotype-guided dosing of lansoprazole shows promise for optimizing therapy, consensus guidelines have not been fully established due to insufficient outcome data. [4] Future research directions should focus on prospective clinical trials evaluating genotype-directed dosing algorithms and their impact on both efficacy and safety endpoints across diverse patient populations.

References

- 1. Lansoprazole: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. Drug Interaction Profiles of Proton Pump Inhibitors... Pharmacokinetic [link.springer.com]

- 3. The effect of CYP activity on 2 of C ... 19 pharmacokinetics lansoprazole [pubmed.ncbi.nlm.nih.gov]

- 4. Association between CYP2C19 polymorphism and proton ... [pmc.ncbi.nlm.nih.gov]

- 5. Comparative pharmacokinetics and pharmacodynamics of ... [pubmed.ncbi.nlm.nih.gov]

- 6. From genes to drugs: CYP2C19 and pharmacogenetics in ... [pmc.ncbi.nlm.nih.gov]

- 7. CYP2C19 [en.wikipedia.org]

- 8. The impact of CYP2C19 genotype on phenoconversion by ... [pmc.ncbi.nlm.nih.gov]

- 9. Comparative in vitro assessment of CYP2C19 inhibition by ... [nature.com]

Lansoprazole sodium solubility DMSO ethanol water

Lansoprazole Solubility Data

The table below summarizes the experimental solubility data found for Lansoprazole. Note that the values for water and aqueous solvents are very low, confirming its classification as a poorly water-soluble drug.

| Solvent | Solubility (mg/mL) | Solubility (mM) | Temperature | Notes |

|---|---|---|---|---|

| DMSO | 74 mg/mL [1] | 200.34 mM [1] | Not specified | "Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO." [1] |

| Ethanol | 9 - 14 mg/mL [1] | ~24.4 - 37.9 mM | Not specified | Variation exists between different batches or sources [1]. |

| Water | Insoluble [1] | - | Not specified | Cited as "insoluble" [1]. |

| Water (Pure) | 0.022 mg/mL [2] | ~0.06 mM | Not specified | Highlights the intrinsic poor aqueous solubility. |

| Methanol, Ethanol, Acetone, etc. | Increased with temperature [3] | - | 278.15 K to 318.15 K | A detailed study measured solubility in 12 pure solvents; solubility rises with temperature [3]. |

Formulation Strategies for Solubility Enhancement

Given its poor solubility, various advanced formulation strategies have been researched to improve the dissolution and bioavailability of Lansoprazole. The following table outlines key approaches.

| Strategy | Key Formulation Components | Reported Outcome |

|---|---|---|

| Solid Dispersions [2] | Polyethylene glycol (PEG) 6000 with surfactants like Sodium Dodecyl Sulfate (SDS) or Tween 80. | A ternary solid dispersion with PEG and SDS increased solubility to 3.12 mg/mL (a 140-fold increase) and achieved 88.7% drug release in 60 minutes [2]. |

| Nanocrystals [4] | Polyvinylpyrrolidone (PVP) or Polyvinyl Alcohol (PVA) as stabilizers. | Nanocrystals with a 1:3 drug-to-PVP ratio showed improved physical stability and fast drug release within 1 hour [4]. |

| Polymeric Nanoparticles [5] | Eudragit RS100 (positive charge) or PLGA (negative charge). | Nanoparticles provided sustained drug release over 24 hours in animal studies, enhancing ulcer healing [5]. |

| Supercritical Carbon Dioxide Processing [6] | Supercritical CO₂ at high pressures (12-27 MPa). | This method can be used for particle size reduction to the nano-scale, which can increase dissolution rate and bioavailability [6]. |

Experimental Protocols for Key Methods

Here are the detailed methodologies for two of the most effective formulation strategies identified in the search results.

Protocol for Ternary Solid Dispersions

This method uses the solvent-melt technique to significantly enhance solubility [2].

- Method: Solvent-melt method.

- Procedure:

- Dissolve Lansoprazole and the polymer (PEG 6000) in a suitable organic solvent.

- Evaporate the solvent to obtain a solid mixture.

- Heat this mixture above the melting point of the polymer.

- Incorporate the surfactant (SDS or Tween 80) into the molten mixture.

- Cool the final mixture rapidly to solidify it.

- Crush, sieve, and store the resulting solid dispersion.

- Characterization: The optimized formulations were characterized using aqueous solubility studies, FTIR spectroscopy, XRD (to confirm reduced crystallinity), and in vitro dissolution studies [2].

Protocol for Nanocrystals via Antisolvent Precipitation

This method is effective for creating stable nanocrystals [4].

- Method: Antisolvent precipitation method.

- Procedure:

- Dissolve Lansoprazole in ethanol (the solvent).

- Rapidly inject this drug solution into an aqueous phase containing a stabilizer (PVP or PVA) under high-speed homogenization.

- The drug precipitates as nanocrystals due to the shift in solvent environment.

- Continue stirring to allow for stabilization.

- Characterization: The resulting nanocrystals are characterized for particle size, dissolution rate, and physicochemical properties using techniques like FTIR and Differential Scanning Calorimetry (DSC) [4].

Relationships and Workflows in Formulation Development

The diagram below illustrates the logical relationship between the identified strategies and their primary goals in overcoming Lansoprazole's solubility challenges.

Formulation strategies and their primary mechanisms for enhancing Lansoprazole bioavailability.

Key Technical Considerations for Handling

- Acid Lability: Lansoprazole is chemically unstable in acidic conditions [6]. This necessitates the use of enteric coating for oral dosage forms to protect the drug from degradation in the stomach [5].

- Solvent Choice: While soluble in DMSO and ethanol for experimental purposes, these are not suitable for drug product formulation. The use of pharmaceutically acceptable polymers and surfactants, as described in the protocols, is critical for developing viable dosage forms.

References

- 1. Lansoprazole | Proton Pump inhibitor | Mechanism [selleckchem.com]

- 2. Effect of Surfactants on Lansoprazole Solid Dispersions [jneonatalsurg.com]

- 3. and dissolution thermodynamic properties of Solubility ... lansoprazole [colab.ws]

- 4. Design and Optimizing Lansoprazole through... Solubility [asiapharmaceutics.info]

- 5. Novel Lansoprazole-Loaded Nanoparticles for the ... [pmc.ncbi.nlm.nih.gov]

- 6. Experimental measurement and thermodynamic modeling ... [sciencedirect.com]

Lansoprazole sodium stability and storage conditions

Stability of Lansoprazole Formulations

The table below summarizes the quantitative stability findings for different lansoprazole formulations from the search results.

| Formulation | Storage Condition | Stability Duration | Key Findings & Quantitative Data | Source / Citation |

|---|---|---|---|---|

| Extemporaneous Oral Suspension (3 mg/mL in 8.4% sodium bicarbonate) | Room Temperature (approx. 20-25°C) | 48 hours | Lost >10% of lansoprazole concentration after 48 hours. [1] | (J Pediatr Pharmacol Ther. 2013) |

| Extemporaneous Oral Suspension (3 mg/mL in 8.4% sodium bicarbonate) | Refrigerated (approx. 2-8°C) | 7 days | Maintained chemical integrity for 7 days. Stability compromised prior to previously reported 14 days. [1] | (J Pediatr Pharmacol Ther. 2013) |

| Gastro-resistant Capsules (repackaged in MCAs) | Controlled Ambient (20°C/40% RH) | 8 weeks | Physical stability (dissolution performance) was acceptable and within British Pharmacopoeia specifications after 8 weeks. [2] | (PMC, 2017) |

Analytical Methods for Stability Assessment

For researchers requiring precise quantification and stability monitoring, the following validated chromatographic methods are available.

LC-MS/MS Method for Suspension Analysis

This method was used to determine the stability of the extemporaneous lansoprazole suspension. [1]

- Objective: To quantify lansoprazole concentration in a suspension vehicle over time.

- Sample Preparation: Suspensions are prepared in triplicate. Samples are spiked with omeprazole (10 mg/L) as an internal standard. [1]

- Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

- Chromatographic Conditions:

- Detection: Positive electrospray LC-MS/MS.

- MS/MS Transitions:

- Lansoprazole: m/z 370 → 252

- Omeprazole (Internal Standard): m/z 346 → 198

- Calibration Range: 5 to 25 mg/L, validated per FDA Guidance. [1]

- Additional Monitoring: The pH of the suspension is monitored throughout the study. [1]

Stability-Indicating RP-HPLC Method

This method separates lansoprazole from its acid-induced degradation products. [3]

- Objective: To determine lansoprazole in the presence of its degradation products.

- Analytical Technique: Reversed-Phase High Performance Liquid Chromatography (RP-HPLC).

- Chromatographic Conditions:

- Column: Nova-Pak C18

- Mobile Phase: 0.05 M Potassium Dihydrogen Phosphate : Methanol : Acetonitrile (5:3:2 v/v/v)

- Detection Wavelength: 280 nm

- Flow Rate: Not specified in the abstract [3]

- Method Performance:

- Linearity Range: 2-20 μg/mL

- Recovery: 100.61 ± 0.84%

- Detection Limit (LOD): 0.55 μg/mL [3]

HPLC Method for Related Substances

This method is designed for detecting impurities in lansoprazole sulfide, an intermediate. [4]

- Analytical Technique: HPLC with UV detection.

- Chromatographic Conditions:

- Column: C18 (250 mm x 4.6 mm, 5 μm)

- Mobile Phase: Gradient mixture of formic acid and acetonitrile

- Flow Rate: 1.0 mL/min

- Detection Wavelength: 260 nm [4]

- Method Performance:

- The method successfully resolves lansoprazole sulfide from its impurities (LAN30-I & LAN30-II) with a resolution >2.0.

- Quantitation Limit (LOQ): 0.01% for lansoprazole sulfide [4]

Stability Assessment Workflow

The following diagram illustrates a general workflow for assessing the stability of a drug product, integrating the key aspects from the search results.

A workflow for stability assessment of drug products, covering key testing stages.

Key Storage & Handling Recommendations

- Extemporaneous Suspensions: Should be used within 48 hours if stored at room temperature and within 7 days if refrigerated. [1]

- Repackaged Dosage Forms: Gastro-resistant capsules repackaged into multicompartment compliance aids (MCAs) can maintain physical stability for up to 8 weeks under controlled ambient conditions (20°C/40% RH). [2]

- General Handling: As with many pharmaceuticals, lansoprazole products should be stored in a dry, cool, and well-ventilated place, protected from light and incompatible materials. [5]

Limitations and Further Research

- API-Specific Data: The search results lack detailed stability data (e.g., ICH long-term studies) specifically for the pure Lansoprazole sodium API. The available information focuses on formulated products.

- Recent Studies: The most specific stability study on chemical degradation is from 2013. [1] For the most current regulatory guidance on API stability, consulting official ICH guidelines and recent pharmacopeial monographs is essential.

References

- 1. of extemporaneously prepared Stability suspension at... lansoprazole [pubmed.ncbi.nlm.nih.gov]

- 2. Investigating the physical stability of repackaged medicines ... [pmc.ncbi.nlm.nih.gov]

- 3. Reversed-phase high performance liquid chromatographic method for... [pubmed.ncbi.nlm.nih.gov]

- 4. (PDF) Stability -indicating HPLC method for the determination of... [academia.edu]

- 5. Lansoprazole (sodiuM) - Safety Data Sheet [chemicalbook.com]

Comprehensive Technical Guide: Lansoprazole Synthesis and Analogs

Lansoprazole and Proton Pump Inhibitors: An Overview

Lansoprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by targeting the H+/K+-ATPase enzyme in parietal cells. As a prodrug, it requires acid activation to form active metabolites that covalently bind to and inhibit the proton pump [1]. Its chemical structure consists of a substituted pyridine ring and a benzimidazole ring, differentiated from omeprazole by the introduction of a trifluoroethoxy group at the 4-position of the pyridine ring, which enhances its stability and therapeutic profile [2] [3].

Compared to other PPIs, lansoprazole demonstrates superior antibacterial activity against Helicobacter pylori, with MICs ranging from 3.13 to 12.5 μg/ml, making it approximately fourfold more potent than omeprazole against this organism [4]. Its metabolites and acid-converted rearrangement products also exhibit good antibacterial activities, sometimes superior to the parent compound [4].

Synthetic Pathways for Lansoprazole

Primary Synthesis Route

The synthesis of lansoprazole generally follows a convergent route involving the coupling of two key intermediates followed by a controlled oxidation step [2] [3].

Synthesis workflow for Lansoprazole showing key intermediates and transformation steps.

The core synthesis involves two main precursors: 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride and 2-mercaptobenzimidazole [2]. These compounds undergo a condensation reaction to form the sulfide intermediate, which is subsequently oxidized to the final sulfoxide product (lansoprazole) [2].

Synthesis of Sodium Salt

The conversion of lansoprazole to its sodium salt form addresses the poor water solubility of the parent compound, enabling the development of injectable formulations [5] [6].

Process Description:

- Molar Ratio: Lansoprazole to sodium hydroxide solution is 1:1 to 1:2 [5] [6]

- Reaction Conditions: Temperature maintained between -6°C to 6°C [6]

- Reaction Time: 4-6 hours under stirring conditions [6]

- Purification: Post-reaction, the mixture is concentrated under reduced pressure until dry, then distilled water is added (weight ratio of water to lansoprazole 5-10:1) [6]

- Impurity Removal: Activated carbon is used for decolorization and impurity removal (weight ratio of active carbon to lansoprazole 0.02-0.05:1) [6]

The resulting lansoprazole sodium salt offers improved solubility characteristics while maintaining the pharmacological activity of the parent compound.

Detailed Experimental Protocols

Oxidation of Sulfide Intermediate to Lansoprazole

A critical improvement in lansoprazole synthesis involves using m-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent under carefully controlled conditions [2].

Detailed Protocol:

- Molar Ratio: Charge the sulfide intermediate and m-CPBA in a molar ratio of 1:1 to 1:1.5 (optimal: 1:1.2) [2]

- Solvent System: Dissolve the sulfide intermediate in a halocarbon solvent (preferably dichloromethane) or alcohols (preferably methanol) to create Solution A [2]

- Temperature Control: Cool Solution A to between -10°C and 5°C (preferably -5°C to 0°C) [2]

- Oxidant Addition: Dissolve m-CPBA in a second solvent (matching the first solvent) to create Solution B, then add dropwise to Solution A with stirring [2]

- Reaction Conditions: After complete addition, adjust temperature to -5°C to 20°C and react for 0.5-8 hours [2]

- Workup: Add saturated sodium carbonate solution, mix for 0.5-2 hours, filter, and remove solvents under reduced pressure [2]

- Drying: Dry with anhydrous sodium sulfate for 6-20 hours [2]

This method minimizes the formation of over-oxidized impurities like sulfones and pyridine N-oxides, improving final product purity [2].

Purification and Crystallization

Purification is essential to remove impurities and degradation products that can cause allergic reactions [2].

Protocol:

- Dissolution: Dissolve the lansoprazole crude product in a third solvent (alcohols, acetone, ethyl acetate, or their mixtures with water; preferably 95% ethanol) [2]

- Temperature: Heat to 25-50°C to achieve complete dissolution [2]

- Decolorization: Maintain temperature for decolorization using activated carbon [2]

- Crystallization: Cool the solution to -10°C to 10°C and maintain for 6-12 hours for crystallization [2]

- Drying: Dry the crystals at 0-45°C [2]

Using mixed solvents rather than single solvents improves yield and avoids the heat-labile nature of lansoprazole during recrystallization [2].

Alternative Oxidation Method

An alternative oxidation method uses a composite metal oxide catalyst (LiNbMoO₆) in methanol with 35% H₂O₂ as the oxidant to successfully convert the sulfide intermediate to lansoprazole [3]. This approach offers a different selectivity profile and may reduce environmental concerns compared to peracid oxidants.

Comparative Analysis of Proton Pump Inhibitors

Table: Quantitative Comparison of Key Proton Pump Inhibitors

| Parameter | Lansoprazole | Omeprazole | Pantoprazole |

|---|---|---|---|

| Molecular Formula | C₁₆H₁₄F₃N₃O₂S [2] | Information missing | Information missing |

| Molecular Weight | 369.36 [2] | Information missing | Information missing |

| First Approval Date | May 10, 1995 [7] [8] | Information missing | February 2, 2000 [7] [8] |

| Half-Life (Hours) | 1.7 [7] [8] | 1.5 [7] [8] | 1.0 [7] [8] |

| Dosage Forms | Delayed-release capsules, orally disintegrating tablets [7] | Delayed-release capsules/tablets, orally disintegrating tablets [7] | Delayed-release tablets, IV powder/solution, oral granules [7] |

| User Rating (out of 10) | 6.6/10 (53% positive) [7] | 4.7/10 (32% positive) [7] | 5.0/10 (37% positive) [7] |

| Average Cost per Unit | $0.57 (15 mg capsule) [7] | $0.09-$0.11 (20 mg capsule) [7] | $0.05-$0.12 (40 mg tablet) [7] |

| Acid Stability Order | Moderate [1] | Moderate [1] | High [1] |

| Binding Cysteines on H+,K+-ATPase | Cys813 & Cys321 [1] | Cys813 & Cys892 [1] | Cys813 & Cys822 [1] |

Structural and Functional Differences

The variation in binding sites among PPIs affects their biological activity and recovery profile. When the PPI-bound enzyme is treated with glutathione, pantoprazole binding resists reduction more effectively than omeprazole, leading to differences in the recovery rate of acid secretion [1]. The order of acid stability is tenatoprazole > pantoprazole > omeprazole > lansoprazole > rabeprazole, which influences their activation kinetics and duration of action [1].

Mechanism of Action and Pharmacological Profile

Biochemical Mechanism

Lansoprazole is a weak base with two pKa values (approximately 4.0 for the pyridine ring and 1.0 for the benzimidazole ring), allowing it to accumulate selectively in the acidic secretory canaliculus of the stimulated parietal cell, where it reaches concentrations approximately 1000-fold higher than in the blood [1].

Activation Process:

- Accumulation: The prodrug accumulates in the acidic compartment of the parietal cell

- Protonation: Undergoes protonation at both ring systems in the highly acidic environment

- Activation: Converts to reactive thiophilic species (sulfenic acid or sulfenamide)

- Binding: Forms covalent disulfide bonds with cysteines accessible from the luminal surface of the H+,K+-ATPase [1]

This covalent binding results in prolonged inhibition of acid secretion, extending far beyond the plasma half-life of the drug (approximately 1.7 hours) [7] [1].

Antibacterial Activity Against H. pylori

Lansoprazole exhibits selective activity against Helicobacter pylori, with MICs ranging from 3.13 to 12.5 µg/mL, comparable to bismuth citrate and fourfold more potent than omeprazole [4]. Exposure to lansoprazole causes extensive loss of bacterial viability without reducing culture turbidity, producing aberrant bacterial morphology characterized by irregular constriction of cells and collapse of cell surface structures [4]. This antibacterial activity is selective against H. pylori, as common aerobic and anaerobic bacteria and Campylobacter jejuni are not inhibited by concentrations up to 100 µg/mL [4].

Pharmaceutical Formulation Considerations

The development of this compound significantly expanded formulation options by addressing the solubility limitations of the parent compound. This advancement enabled the creation of injectable formulations for patients unable to take oral medications [5]. The sodium salt form maintains the pharmacological activity while providing improved bioavailability in parenteral delivery systems.

Formulation scientists must consider the acid-labile nature of lansoprazole, requiring enteric-coated dosage forms for oral administration to protect the drug from degradation in the stomach acidic environment [1] [3]. This ensures optimal delivery to the site of absorption in the intestine while maintaining chemical stability throughout the product shelf life.

References

- 1. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN103288799A - The synthetic method of lansoprazole ... [patents.google.com]

- 3. Lansoprazole - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. Lansoprazole, a novel benzimidazole proton pump ... [pubmed.ncbi.nlm.nih.gov]

- 5. Process for preparing this compound salt [patents.google.com]

- 6. Prepn process of this compound for treating peptic ... [patents.google.com]

- 7. Lansoprazole Alternatives Compared [drugs.com]

- 8. Prevacid Alternatives Compared [drugs.com]

Lansoprazole sodium pharmacodynamics intragastric pH monitoring

Quantitative Effect of Lansoprazole on Intragastric Acidity

The following data is from a study where 30 mg of non-encapsulated lansoprazole granules were administered once daily via gastrostomy for 7 days [1].

| Pharmacodynamic Parameter | Baseline (Off Medication) | After 7 Days of Lansoprazole | P-value |

|---|---|---|---|

| Mean 24-hour Intragastric pH | 1.96 ± 0.5 | 4.7 ± 0.6 | < 0.0001 |

| Median 24-hour Intragastric pH | 1.5 | 5.2 | < 0.0001 |

| Percentage of Time pH > 3 | 23.2% | 81.1% | < 0.0001 |

| Percentage of Time pH > 4 | 13.5% | 70.2% | < 0.0001 |

| Percentage of Time pH > 5 | 7.5% | 52.3% | < 0.0001 |

Mechanism of Action: How Lansoprazole Inhibits Acid Secretion

Lansoprazole is a proton pump inhibitor (PPI) that suppresses gastric acid secretion through a targeted, irreversible mechanism. The following diagram illustrates this multi-step process.

Diagram 1: Pharmacodynamic pathway of lansoprazole, from prodrug to irreversible inhibition of the gastric proton pump.

The core mechanism involves several key stages [2] [3] [4]:

- Prodrug and Absorption: Lansoprazole is administered as an acid-labile prodrug, typically in an enteric-coated formulation to protect it from degradation in the stomach. It is absorbed in the small intestine [3].

- Activation in the Parietal Cell: After systemic absorption, lansoprazole is selectively taken up by the parietal cells of the stomach. In the highly acidic environment of the secretory canaliculus, the drug is protonated and rearranged into its active form, a cyclic sulfenamide [2] [4].

- Irreversible Inhibition: The active sulfenamide form covalently binds to cysteine residues (primarily Cys813) on the extracellular face of the H+/K+-ATPase (the proton pump) via disulfide bonds [2] [4]. This covalent binding is the basis for the drug's prolonged antisecretory effect, which lasts beyond its short plasma half-life (about 1-2 hours) [5] [3]. New pump enzymes must be synthesized for acid secretion to resume.

Experimental Protocols for Intragastric pH Monitoring

For research and clinical evaluation, two primary methods are used to monitor intragastric pH.

Protocol 1: Traditional Catheter-Based pH Monitoring

This is the conventional and most widely available method [6].

- Equipment: A transnasally placed pH catheter (antimony or glass electrode), a data-logger, and buffer solutions for calibration (pH 7 and 1 or 4) [6].

- Subject Preparation: After an 8-hour fast, the pH probe is placed transnasally. The tip is positioned in the gastric fundus, approximately 7 to 10 cm below the lower esophageal sphincter (LES). Correct placement is often confirmed by manometry or a pH-drop method [6].

- Data Recording: The data-logger is set to sample pH every 4-6 seconds over a 24-hour period. Patients are instructed to maintain normal daily activities (excluding strenuous exercise) and to document in a diary the times of meals, changes in body position (upright/supine), and any symptoms [6].

- Data Analysis: The 24-hour period is typically segmented into upright, supine, mealtime, and postprandial phases. Analysis focuses on parameters like the mean/median pH and the percentage of time the gastric pH remains above critical thresholds (3, 4, 5, and 6) [6].

Protocol 2: Wireless Capsule pH Monitoring (Bravo System)

This catheter-free method allows for more comfortable and potentially longer-term monitoring [7].

- Equipment: Bravo pH capsule, delivery system, endoscopic hemoclips, and a wearable receiver [7].

- Capsule Placement: The procedure is performed under endoscopic guidance. The Bravo capsule is affixed directly to the gastric mucosa in the upper corpus of the stomach. This is achieved by threading a nylon string through the capsule and securing it with a hemoclip, rather than relying on suction alone [7].

- Data Recording: The capsule transmits pH data wirelessly to an external receiver. Patients carry the receiver while going about their normal activities. The capsule battery can last up to 14 days, enabling prolonged monitoring [7].

- Data Analysis and Retrieval: Data is uploaded from the receiver to a computer for analysis. After monitoring, the capsule can be retrieved endoscopically by cutting the thread with scissors forceps [7].

The workflow for the wireless capsule method is illustrated below.

Diagram 2: Experimental workflow for wireless Bravo capsule intragastric pH monitoring.

Key Considerations for Researchers

- Link to Clinical Outcomes: While intragastric pH monitoring is a well-established surrogate for assessing the pharmacodynamic efficacy of acid-suppressant drugs, its direct correlation with clinical outcomes like GERD symptom relief is less firmly established and requires more long-term studies [8].

- Impact of Administration Route: The formulation and route of administration matter. One study demonstrated that intact, non-encapsulated lansoprazole granules suspended in orange juice and delivered via gastrostomy were effective, increasing the mean pH from 1.96 to 4.7 [1]. Another study showed that intravenous lansoprazole had a faster onset of action than the oral formulation [9].

References

- 1. The pharmacodynamics of lansoprazole administered via gastrostomy as intact, non-encapsulated granules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and Pharmacodynamics of the Proton ... [pmc.ncbi.nlm.nih.gov]

- 3. Lansoprazole: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. Pharmacokinetics and Pharmacodynamics of the Proton ... [jnmjournal.org]

- 5. Clinical pharmacokinetics of lansoprazole [pubmed.ncbi.nlm.nih.gov]

- 6. Gastric pH Monitoring - an overview [sciencedirect.com]

- 7. New method for long-term monitoring of intragastric pH [pmc.ncbi.nlm.nih.gov]

- 8. Control of Intragastric pH and Its Relationship to ... [journals.lww.com]

- 9. Evaluation of the pharmacokinetics and pharmacodynamics of intravenous lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

Lansoprazole sodium elimination half-life and excretion

Pharmacokinetic Profile of Lansoprazole

The table below summarizes the core quantitative data on lansoprazole's elimination half-life and routes of excretion.

| Parameter | Value | Additional Context |

|---|---|---|

| Elimination Half-life | 0.9 - 2.1 hours [1] [2] [3] | Short plasma half-life; duration of acid suppression is much longer (>24 hours) due to covalent binding to proton pumps [1] [2]. |

| Primary Route of Excretion | Bile & Feces [2] [4] | Majority of dose/metabolites eliminated via bile in feces [2] [4]. |

| Secondary Route of Excretion | Urine [1] [4] | 14-23% of administered dose excreted in urine, both as conjugated and unconjugated metabolites [1]. |

| Plasma Protein Binding | 97% [1] [2] [4] | Highly protein-bound [1] [2] [4]. |

| Apparent Clearance | 400 - 650 mL/min [1] |

Detailed Experimental Protocols

Here are the methodologies from key clinical studies that investigated lansoprazole's pharmacokinetics.

Protocol: Impact of Bariatric Surgery on Pharmacokinetics [5]

This 2025 study evaluated how Roux-en-Y gastric bypass (RYGB) surgery alters lansoprazole absorption.

- Study Design: A pharmacokinetic study in morbidly obese patients before and after RYGB surgery.

- Dosing Regimen: Participants received 30 mg of lansoprazole twice daily for 7 days before surgery and continued for 6 weeks post-surgery.

- Bioanalytical Method: Plasma lansoprazole concentrations were measured using a validated high-performance liquid chromatography (HPLC) technique.

- Pharmacokinetic Analysis: Non-compartmental analysis was performed to determine AUC (Area Under the Curve), Cmax (maximum concentration), and Tmax (time to Cmax).

- Genotyping: CYP2C19 genotyping was performed to classify participants as normal or intermediate metabolizers, as this enzyme is a major metabolic pathway for lansoprazole [1] [5].

The following diagram illustrates the workflow and key findings of this clinical study:

Workflow of the RYGB surgery pharmacokinetic study [5].

Protocol: Bioequivalence Study of Immediate-Release Formulation [6]

This study compared the pharmacokinetics of an immediate-release lansoprazole/sodium bicarbonate capsule with a standard enteric-coated formulation.

- Study Design: A randomized, open-label, single-dose, two-treatment, three-period, partial-replicate crossover study in healthy adults.

- Dosing: A single 30 mg dose of either the test (immediate-release) or reference (enteric-coated) product was administered after fasting.

- Blood Sampling: 17 blood samples were collected over 16 hours post-dosing.

- Bioanalytical Method: Plasma concentrations of lansoprazole were quantified using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.

- Pharmacokinetic Analysis: Non-compartmental analysis was performed using Phoenix WinNonlin software.

Protocol: Pharmacokinetics in Renal Impairment [7]

This older but specific study investigated whether lansoprazole dosing needs adjustment in patients with kidney disease.

- Study Design: Multiple-dose oral administration to subjects with varying degrees of kidney function.

- Dosing Regimen: Once-daily dosing for seven doses.

- Blood Sampling: Multiple blood samples were obtained after the first and seventh doses.

- Bioanalytical Method: Plasma concentrations of lansoprazole and five metabolites were quantitated using HPLC.

- Key Finding: Although the free fraction of lansoprazole increased as kidney function declined, no dose adjustment was recommended based on impaired kidney function [7].

Metabolism and Elimination Pathways

Lansoprazole's elimination involves several key biological processes, summarized in the pathway below:

Primary routes of lansoprazole metabolism and elimination [1] [2].

Conclusion for Drug Development Professionals

The data shows lansoprazole has a short plasma half-life but a long duration of pharmacological action due to its irreversible mechanism. Its elimination is primarily hepatic and non-renal. Key considerations for your research include:

- Formulation Impact: Immediate-release formulations with acid buffering can significantly alter Tmax and Cmax compared to enteric-coated versions [6].

- Metabolic Variability: CYP2C19 genotype status is a major source of pharmacokinetic variability and can be amplified by anatomical changes like RYGB surgery [1] [5].

- Patient Physiology: Severe organ function changes (hepatic/renal impairment, bariatric surgery) can affect exposure, though dose adjustment is typically not needed for renal impairment [7] [8].

References

- 1. Lansoprazole: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. Lansoprazole - an overview [sciencedirect.com]

- 3. Pharmacokinetics and Pharmacodynamics of the Proton ... [jnmjournal.org]

- 4. Lansoprazole [en.wikipedia.org]

- 5. Pharmacokinetic Profiles of Lansoprazole in Patients With ... [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic Evaluation of Lansoprazole/sodium ... [fortunejournals.com]

- 7. Lansoprazole pharmacokinetics in subjects with... [ovid.com]

- 8. Lansoprazole 30 mg gastro-resistant capsules, hard [medicines.org.uk]

Comprehensive HPLC Analysis of Lansoprazole Sodium: Application Notes and Protocols

Introduction and Principle

Lansoprazole is a proton pump inhibitor (PPI) used to treat gastric acid-related disorders. Its quantification is crucial for pharmaceutical quality control. Lansoprazole structure contains a benzimidazole ring and is highly sensitive to acidic conditions, requiring careful method development to ensure stability and accurate results. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common technique, providing the necessary selectivity, accuracy, and precision for this analysis. These application notes provide validated methods for quantifying lansoprazole sodium in pharmaceutical dosage forms.

Methodologies

Standard HPLC Method with Diode Array Detection (DAD)

This versatile multi-analyte method is capable of separating lansoprazole from eight other drugs used in Helicobacter pylori management, demonstrating high specificity [1].

Chromatographic Conditions:

- Column: Agilent Zorbax Eclipse plus-C18 (250 × 4.6 mm, 5 µm particle size)

- Mobile Phase: Gradient elution with phosphate buffer (pH 5.0) and acetonitrile.

- Gradient Program: Starts at buffer/acetonitrile (90:10, v/v), linearly changed to (40:60, v/v) over 15 minutes, held for 1 minute, then returned to initial conditions for column re-equilibration (3 minutes).

- Flow Rate: 1.0 mL/min

- Detection Wavelength: 290 nm for lansoprazole (DAD used at multiple wavelengths: 230, 290, 300, 320, and 360 nm for different analytes)

- Column Temperature: 25°C

- Injection Volume: 20 µL

- Retention Time: Approximately 14.90 minutes for lansoprazole

Preparation of Solutions:

- Phosphate Buffer (0.025 M, pH 5.0): Dissolve 0.88 g of anhydrous sodium dihydrogen phosphate in 250 mL of distilled water. Adjust pH to 5.0 using orthophosphoric acid.

- Mobile Phase: Filter through a 0.45 µm membrane filter and degas before use.

- Standard Stock Solution: Prepare lansoprazole stock solution at 500 µg/mL in solvent (details in [1]). Prepare working standards by appropriate dilution with mobile phase.

Advanced Stability-Indicating UPLC Method

For higher throughput and sensitivity, an ultra-performance liquid chromatography (UPLC) method is available, which is also stability-indicating [2].

- Chromatographic Conditions:

- System: Waters Acquity UPLC with PDA detector

- Column: Waters Acquity BEH-C18 (50 mm × 2.1 mm, 1.7 µm)

- Mobile Phase A: pH 7.0 buffer (8.0 mL triethylamine in 20 mM KH₂PO₄, adjusted to pH 7.0 with orthophosphoric acid) and methanol (90:10, v/v)

- Mobile Phase B: Methanol and acetonitrile (50:50, v/v)

- Gradient Program (Time/%B): 0.01/20, 2.0/30, 5/50, 6.0/70, 8.5/70, 9.5/20, 11/20

- Flow Rate: 0.3 mL/min

- Detection Wavelength: 285 nm

- Column Temperature: 40°C

- Injection Volume: 3.0 µL

- Diluent: pH 11.0 buffer (7.6 g borax, 1 g edetate sodium in 1000 mL water, pH adjusted with NaOH) and ethanol (80:20, v/v)

Isocratic HPLC Method for Rapid Analysis

A simpler isocratic method provides rapid analysis for lansoprazole and pantoprazole using a single mobile phase [3].

- Chromatographic Conditions:

- Column: Inertsil C18 (150 mm x 4.6 mm, 5µm)

- Mobile Phase: Acetonitrile and phosphate buffer pH 7.0 (60:40, v/v)

- Flow Rate: 1.0 mL/min

- Detection: 230 nm

- Retention Times: 2.538 minutes for lansoprazole

Method Validation Data

All methods have been validated according to International Conference on Harmonisation (ICH) guidelines. The following table summarizes validation parameters for the described methods:

Table 1: Method Validation Parameters for Lansoprazole Quantification

| Validation Parameter | HPLC-DAD Method [1] | UPLC Method [2] | Isocratic HPLC Method [3] |

|---|---|---|---|

| Linearity Range | 2–30 µg/mL | 50-150% of test concentration | Not specified |

| Correlation Coefficient (r²) | >0.9993 | >0.999 | 0.999 |

| Precision (% RSD) | Not specified | <1.0% for assay | High precision confirmed |

| Accuracy (% Recovery) | Not specified | 98-102% | 99.85% |

| LOD | Not specified | Determined at S/N=3:1 | 0.0980 µg/mL |

| LOQ | Not specified | Determined at S/N=10:1 | Not specified |

| Robustness | Confirmed | Established for flow, pH, temperature | Established |

For bioanalytical applications, an LC-MS/MS method has been developed with lansoprazole as an internal standard, showing a linearity range of 0.1–2000 ng/mL in human plasma [4].

Experimental Protocol and Workflow

The following diagram illustrates the complete analytical workflow for lansoprazole quantification using the standard HPLC-DAD method:

Sample Preparation Procedures

For Capsule Dosage Forms: Accurately weigh portion of lansoprazole pellets equivalent to 40 mg of lansoprazole into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 25 minutes while maintaining temperature at approximately 25°C, then dilute to volume with diluent. Filter through a 0.22 µm nylon membrane filter. For assay determination, dilute 1.0 mL of this solution to 10 mL with diluent to obtain 40 µg/mL solution [2].

For Standard Solutions: Prepare stock solution at 400 µg/mL in diluent. For related substances determination, prepare working solution at 1.2 µg/mL. For assay determination, prepare working solution at 40 µg/mL [2].

System Suitability Tests

Before sample analysis, perform system suitability tests to ensure chromatographic performance:

- The retention time for lansoprazole should be approximately 14.90 minutes (±0.5 min)

- The peak should be symmetric (tailing factor ≤2.0)

- The theoretical plates should be >2000

- The %RSD for five replicate injections of standard solution should be ≤2.0%

Application Notes

Stability Considerations

Lansoprazole is highly sensitive to acidic conditions and degrades significantly under acid and oxidative stress [2]. To maintain stability:

- Always use a high-pH diluent (pH 11.0 buffer) for sample preparation

- Protect solutions from light by using amber vials

- Analyze samples immediately after preparation or store at refrigerated conditions

- The stability-indicating nature of the UPLC method ensures separation of lansoprazole from its degradation products

Troubleshooting Guide

Table 2: Troubleshooting Common HPLC Issues

| Problem | Possible Cause | Solution |

|---|---|---|

| Peak Tailing | Column degradation (acidic pH) | Use neutral to basic mobile phase; guard column |

| Retention Time Shift | Mobile phase pH variation | Standardize buffer preparation; check pH accurately |

| Low Recovery | Degradation in solution | Use alkaline diluent; minimize preparation time |

| Pressure Fluctuations | Buffer precipitation | Ensure mobile phase filtering; avoid bacterial growth |

Regulatory Considerations

The methods described comply with ICH guidelines Q2(R1) for validation of analytical procedures. For pharmaceutical quality control, the methods demonstrate:

- Specificity: Ability to measure lansoprazole unequivocally in the presence of potential impurities

- Accuracy: Recovery rates between 98-102% confirm method accuracy

- Precision: %RSD values <2% demonstrate suitable precision

- Linearity: Correlation coefficients >0.999 establish linear response

- Robustness: Methods withstand small, deliberate variations in parameters

Conclusion

The HPLC methods presented provide reliable, accurate, and precise quantification of this compound in pharmaceutical dosage forms. The standard HPLC-DAD method offers a robust approach for quality control laboratories, while the UPLC method provides higher throughput for stability studies. The stability-indicating nature of these methods, particularly the UPLC approach, makes them suitable for monitoring lansoprazole degradation under various stress conditions. Proper attention to sample preparation using alkaline diluents and protection from light is critical for obtaining accurate and reproducible results.

References

- 1. Multi-analyte HPLC–DAD Method for Concurrent Analysis of Six Antimicrobials and Three Proton Pump Inhibitors Frequently used in Management of Helicobacter pylori Infection: Application to Simulated Intestinal Fluid Samples | Chromatographia [link.springer.com]

- 2. A Novel, Validated Stability-Indicating UPLC Method for the ... [pmc.ncbi.nlm.nih.gov]

- 3. Determination of Pantoprazole Sodium and Lansoprazole ... [academia.edu]

- 4. Development and validation of a high throughput UPLC–MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

Lansoprazole sodium stock solution preparation concentration

Lansoprazole Solution Preparation Protocols

Lansoprazole is highly unstable in acidic conditions and degrades rapidly in aqueous solutions, requiring alkaline stabilizers to maintain integrity during solution preparation [1]. The following protocols are derived from stability studies and compounding guides.

Protocol 1: Sodium Bicarbonate Vehicle Suspension

This method suspensds lansoprazole in an alkaline vehicle to inhibit degradation [2] [3] [4].

- Objective: To prepare a 3 mg/mL lansoprazole oral suspension in 8.4% sodium bicarbonate.

- Materials and Reagents:

- Lansoprazole delayed-release capsules (e.g., 30 mg)

- Sodium Bicarbonate Injection, 8.4%

- Amber-colored plastic oral syringes

- Mortar and pestle

- Measuring cylinder

- Method:

- Calculate the required quantity of lansoprazole. To make 100 mL of a 3 mg/mL suspension, you need 300 mg of lansoprazole, equivalent to ten 30 mg capsules.

- Carefully open the required number of capsules and empty the enteric-coated pellets into a mortar.

- Gently crush the pellets into a fine powder using the pestle.

- Add a small amount of the 8.4% sodium bicarbonate solution to the powder to form a smooth paste.

- Gradually add the remainder of the sodium bicarbonate vehicle while mixing thoroughly to achieve a uniform suspension.

- Transfer the suspension into amber-colored oral syringes for unit-dose dispensing.

- Storage and Stability: Refer to stability data in [2] and [3]. Conflicting findings exist; the most conservative stability guidelines from the search results are summarized in Table 1.

Protocol 2: Ora-Blend Vehicle Suspension

This method uses a commercial suspending vehicle for potentially enhanced physical stability and palatability [4].

- Objective: To prepare a 3 mg/mL lansoprazole oral suspension using Ora-Blend.

- Materials and Reagents:

- Lansoprazole delayed-release capsules (e.g., 30 mg)

- Sodium Bicarbonate Injection, 8.4%

- Ora-Blend vehicle

- Tight, light-resistant container (e.g., amber bottle)

- Mortar and pestle

- Graduated cylinder

- Method:

- Follow steps 1-3 from Protocol 1 to obtain a fine powder of lansoprazole.

- Wet the powder with a small amount of 8.4% sodium bicarbonate solution.

- Slowly add the Ora-Blend vehicle to the mixture to the final required volume, mixing well to ensure homogeneity.

- Package the final suspension in a tight, light-resistant container.

- Storage and Stability: One source suggests a beyond-use date of up to 90 days under refrigeration or at controlled room temperature may be used, although this is not supported by the specific stability studies found [4].

Stability Data Summary

The following table consolidates key quantitative stability findings from experimental studies for easy comparison. Note the variation in results between studies.

Table 1: Stability of Lansoprazole (3 mg/mL) in Sodium Bicarbonate Suspension

| Storage Condition | Stability Duration | Definition of Stability | Primary Reference |

|---|---|---|---|

| Ambient (22°C) | 8 hours | ≥90% initial concentration | [3] |

| Ambient (22°C) | 48 hours | ≥90% initial concentration | [2] |

| Refrigerated (4°C) | 14 days | ≥90% initial concentration | [3] |

| Refrigerated (4°C) | 7 days | ≥90% initial concentration | [2] |

Critical Experimental Considerations

- Stability Discrepancies: The conflicting stability data between [2] and [3] highlights that stability is highly dependent on the specific experimental conditions. Researchers should validate the stability of their specific preparation under their own laboratory conditions if precise concentration is critical.

- pH Dependency: Lansoprazole's stability is profoundly dependent on pH. Its half-life in solution is approximately 30 minutes at pH 5 but extends to about 18 hours at pH 7 [4]. The alkaline environment provided by sodium bicarbonate (pH ~8.3-8.5) is essential for stabilization [4] [1].

- Light and Moisture Sensitivity: Lansoprazole is sensitive to both light and moisture [1]. Using amber-colored syringes or light-resistant containers and ensuring tight packaging are mandatory to prevent degradation.

Experimental Workflow for Stability Testing

The following diagram outlines a general workflow for conducting a stability study on an extemporaneously prepared lansoprazole suspension, based on the methodologies cited.

Key Conclusions for Researchers

- Primary Method: The established method for preparing a liquid lansoprazole solution for research use involves extemporaneous compounding into an 8.4% sodium bicarbonate vehicle to create a 3 mg/mL suspension [2] [3] [4].

- Stability Window: The prepared suspension has a short usable life. Conservative stability guidelines indicate 48 hours at room temperature and 7 days under refrigeration, though some studies report longer periods [2].

- Fundamental Constraint: Lansoprazole is inherently unstable in aqueous solution, and all preparation methods are a compromise to enable short-term use [1]. This intrinsic property is the key challenge in formulation.

References

Lansoprazole sodium in vitro gastric acid suppression protocols

Introduction

Lansoprazole, a proton pump inhibitor (PPI), is a mainstay treatment for acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers [1]. Its primary mechanism of action involves the irreversible inhibition of the H+/K+-ATPase (proton pump) in the parietal cells of the stomach, which is the final step in gastric acid secretion [2]. Unlike histamine-2 receptor antagonists (H2RAs), which only block one pathway of acid secretion, PPIs like lansoprazole inhibit acid production stimulated by histamine, gastrin, and acetylcholine, providing superior acid suppression [2].

For drug development scientists, robust in vitro protocols are essential for evaluating the performance of lansoprazole formulations. These studies must account for the drug's inherent acid lability and pH-dependent solubility [3]. The following application notes provide detailed methodologies for key experiments in the preclinical assessment of lansoprazole formulations.

Molecular Mechanisms of Action and pleiotropic Effects

Lansoprazole's primary role is gastric acid suppression, but research reveals additional, pleiotropic effects that are independent of its antisecretory action. The diagram below illustrates these core mechanisms.

Key Mechanistic Insights

- Acid Suppression: Lansoprazole is a prodrug that accumulates in the acidic environment of the parietal cell canaliculi, where it is activated and forms covalent disulfide bonds with cysteine residues on the H+/K+-ATPase. This results in irreversible inhibition of the pump, and acid secretion only resumes after new pumps are synthesized [2].

- Anti-inflammatory Effects: In human monocytic cells (THP-1), lansoprazole (at 100 µM) significantly reduces the production of pro-inflammatory cytokines TNF-α and IL-1β induced by lipopolysaccharide (LPS) or H. pylori extract. This effect is mediated through the inhibition of the NF-κB and ERK signaling pathways [4].

- Antioxidant & Cytoprotective Effects: In rat hepatic (RL34) cells, lansoprazole activates the p38 MAPK signaling pathway, leading to the stabilization and nuclear translocation of the transcription factor Nrf2. This induces the expression of antioxidant response element (ARE)-driven genes like heme oxygenase-1 (HO-1), protecting cells from oxidative stress induced by agents like cisplatin [5].

Protocol 1: Preparation of Enteric-Coated Microparticles via Spray Drying

This protocol outlines the production of enteric-coated lansoprazole microparticles to protect the acid-labile drug and ensure targeted release in the intestine [6].

Workflow Diagram

Materials and Equipment

- Active Pharmaceutical Ingredient (API): Lansoprazole (ensure high purity, sifted through ASTM #150 sieve) [6]

- Enteric Polymer: Eudragit S100 (superior for higher pH threshold) [6]

- Solvent: Deionized water

- Neutralizing Agent: Sodium hydroxide (NaOH) solution

- Equipment: Laboratory-scale spray dryer (e.g., LU-227, Labultima); Magnetic stirrer; pH meter; Sieve (ASTM #150) [6]

Step-by-Step Procedure

- Polyper Dispersion: Disperse the calculated amount of Eudragit S100 polymer in approximately half of the required quantity of deionized water under continuous stirring.

- pH Adjustment: While stirring, slowly add sodium hydroxide (NaOH) solution to the polymer dispersion until a pH of 9.0 is reached and the polymer is completely dissolved. pH 9 is critical as it provides the most stable environment for lansoprazole, minimizing degradation during processing [6] [7].

- Drug Incorporation: Slowly add the finely ground lansoprazole powder to the neutralized polymer solution under gentle stirring to ensure uniform dispersion and avoid foam formation.

- Volume Adjustment: Add the remaining deionized water to achieve the final desired feed solution concentration (e.g., 6% w/w).

- Spray Drying: Transfer the feed solution to the spray dryer and process using the following optimized parameters [6]:

- Inlet temperature: 150°C

- Atomizing air pressure: 2 kg/cm²

- Feed solution spray rate: 3 ml/min

- Aspirator volume: 90%

- Collection: Collect the dried microparticles from the collection chamber. Store in a sealed, light-resistant container in a desiccator at room temperature for further analysis.

Protocol 2: In Vitro Gastric Resistance and Drug Release Study

This protocol evaluates the ability of the formulated microparticles to protect lansoprazole in acidic media and release it in intestinal conditions, according to USP guidelines [6].

Materials and Equipment

- Test Sample: Lansoprazole enteric-coated microparticles (from Protocol 1)

- Apparatus: USP Type II (Paddle) Apparatus [6]

- Media:

- Equipment: Dissolution tester (e.g., VDA 6-DR, Veego); Validated RP-HPLC system with C18 column [6]

Step-by-Step Procedure

- Acid Stage (Gastric Resistance):

- Place an amount of microparticles equivalent to 30 mg of lansoprazole into the dissolution vessel containing 500 mL of 0.1 N HCl, maintained at 37°C ± 0.5°C.

- Operate the paddles at 75 rpm for 2 hours.

- At the end of 2 hours, withdraw a sample from each vessel, filter through a 0.22 μm membrane filter, and analyze by HPLC to determine the amount of drug degraded. A robust formulation should show >90% gastric resistance (i.e., <10% drug loss/degradation).

- Buffer Stage (Intestinal Release):

- To the same vessel, add a pre-warmed volume of concentrated phosphate buffer salt solution to achieve a final volume of 900 mL of pH 7.4 phosphate buffer.

- Continue the dissolution test at 75 rpm for an additional 60 minutes.

- Withdraw samples at predetermined time intervals (e.g., 10, 20, 30, 45, 60 minutes), filter (0.22 μm), and analyze by HPLC.

- Modified Acid Stage (Biorelevant): To simulate gastric conditions in patients on acid-suppressive therapy, an additional test can be performed using acetate buffer pH 4.5 as the acid stage medium, followed by the buffer stage at pH 7.4 [6].

Data Analysis and Key Parameters

Table 1: Key Parameters for In Vitro Release Testing of Lansoprazole Formulations

| Parameter | Standard Condition | Biorelevant Condition | Acceptance Criteria |

|---|---|---|---|

| Acid Stage Medium | 0.1 N HCl, 500 mL [6] | Acetate Buffer, pH 4.5 [6] | N/A |

| Duration | 2 hours | 2 hours | N/A |

| Gastric Resistance | >90% drug remaining [6] | >90% drug remaining | Q > 80% (per dosage form specs) |

| Buffer Stage Medium | Phosphate Buffer, pH 7.4, 900 mL [6] | Phosphate Buffer, pH 7.4, 900 mL [6] | N/A |

| Duration | 60 minutes | 60 minutes | N/A |

| Release in Buffer | >80% drug released in 60 min | >80% drug released in 60 min | Q > 75% in 45 min |

Protocol 3: Assessment of Anti-inflammatory Activity in Cell Culture

This protocol details a method to evaluate the acid-independent, anti-inflammatory properties of lansoprazole in a human monocytic cell line [4].

Materials and Equipment

- Cell Line: Human monocytic THP-1 cells (from approved biological repository)

- Test Compound: Lansoprazole (prepare a 100 mM stock solution in DMSO)

- Stimulants: LPS (E. coli O55:B5, 10 ng/mL) or H. pylori water-soluble extract (HpWE, 5 μg/mL) [4]

- Inhibitors: PDTC (NF-κB inhibitor, 100 μM) and PD98059 (MEK inhibitor, 10 μM) for control experiments [4]

- Culture Reagents: RPMI 1640 medium with 10% FBS; PBS; TRIzol reagent for RNA isolation

- Assay Kits: ELISA kits for human TNF-α and IL-1β

- Equipment: CO₂ incubator; Real-time PCR system; Western blot apparatus; ELISA plate reader

Step-by-Step Procedure

- Cell Culture and Pretreatment:

- Maintain THP-1 cells in RPMI 1640 medium supplemented with 10% FBS under standard culture conditions (37°C, 5% CO₂).

- Seed cells at an appropriate density in multi-well plates.

- Pre-treat cells with 100 μM lansoprazole (or vehicle control) for 3 hours [4].

- Cell Stimulation:

- Stimulate the cells with LPS (10 ng/mL) or HpWE (5 μg/mL) for up to 3 hours to induce inflammation [4].

- Sample Collection:

- For Protein Analysis (ELISA): Collect cell culture supernatant after stimulation (e.g., at 3-hour mark). Centrifuge to remove cells and debris. Store at -80°C until analysis. Measure TNF-α and IL-1β levels using commercial ELISA kits according to the manufacturer's instructions [4].

- For Gene Expression Analysis (qRT-PCR): Harvest cells at earlier time points (e.g., 1-2 hours post-stimulation) using TRIzol reagent. Isolate total RNA and perform real-time qRT-PCR using TaqMan probes and primers specific for TNF-α and IL-1β. Normalize mRNA levels to a housekeeping gene like GAPDH [4].

- For Signaling Pathway Analysis (Western Blot): Harvest cells and lyse to extract total protein. Perform Western blotting to analyze the phosphorylation status and protein levels of key signaling molecules, including IκB-α, phospho-IκB-α, ERK, and phospho-ERK [4].

Expected Results and Analysis

Table 2: Expected Experimental Outcomes from Anti-inflammatory Protocol

| Analyte/Method | Stimulus | Expected Effect of Lansoprazole (100 µM) | Proposed Mechanism |

|---|---|---|---|

| TNF-α Protein (ELISA) | LPS / HpWE | ~51% reduction in secretion [4] | Inhibition of NF-κB & ERK pathways [4] |

| IL-1β Protein (ELISA) | LPS / HpWE | ~71% reduction in secretion [4] | Inhibition of NF-κB & ERK pathways [4] |

| TNF-α mRNA (qRT-PCR) | LPS / HpWE | ~57% reduction in expression [4] | Transcriptional regulation via NF-κB [4] |

| IL-1β mRNA (qRT-PCR) | LPS / HpWE | ~62% reduction in expression [4] | Transcriptional regulation via NF-κB [4] |

| Phospho-IκB-α (Western Blot) | LPS / HpWE | Inhibition of phosphorylation and degradation [4] | Prevention of NF-κB activation [4] |

| Phospho-ERK (Western Blot) | LPS / HpWE | Inhibition of phosphorylation [4] | Suppression of MAPK signaling [4] |

Formulation Considerations and Stability

When developing lansoprazole formulations, several key physicochemical properties must be considered:

- Acid Lability: Lansoprazole degrades rapidly in acidic environments, necessitating enteric coating for oral dosage forms [6] [3].

- pH-Dependent Solubility: Its solubility is profoundly pH-dependent. It has very low solubility in acidic media but solubility increases significantly in neutral to alkaline conditions (e.g., a 1160-fold increase at pH 11 compared to pH 3) [3].

- Stability Optimization: Formulations should be processed and stored at alkaline pH (e.g., pH 9) to maximize stability. Solid dispersions with polymers like Pluronic F-127 prepared via lyophilization have shown improved dissolution and stability profiles [7].

Conclusion

The protocols outlined herein provide a comprehensive framework for the in vitro evaluation of lansoprazole, covering its core function of gastric acid suppression and its emerging pleiotropic effects. The successful development of a lansoprazole dosage form requires a meticulous approach that accounts for its acid lability and pH-dependent solubility. The integration of gastric resistance testing, dissolution studies, and mechanistic cell-based assays offers a robust strategy for formulating and profiling this versatile drug, potentially unlocking benefits beyond acid suppression.

References

- 1. ACG Clinical Guideline: Guidelines for the Diagnosis and ... [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacology of acid suppression in the hospital setting [pmc.ncbi.nlm.nih.gov]

- 3. Profiling biopharmaceutical deciding properties of ... [sciencedirect.com]

- 4. Lansoprazole, a Proton Pump Inhibitor, Suppresses ... [pmc.ncbi.nlm.nih.gov]

- 5. Lansoprazole protects hepatic cells against cisplatin-induced ... [journals.plos.org]

- 6. Formulation Development, Process Optimization, and In ... [pmc.ncbi.nlm.nih.gov]

- 7. Development of a Multifunctional Oral Dosage Form via ... [mdpi.com]

Pharmacokinetic & Pharmacodynamic Data from Human Studies

The following table summarizes key findings from a 2023 randomized controlled trial investigating an immediate-release lansoprazole/sodium bicarbonate formulation in healthy subjects [1]. This data can provide a benchmark for expected outcomes in animal studies.

| Parameter | Single-Dose Results | Multiple-Dose Results | Notes & Comparative Analysis |

|---|

| Time to Max Concentration (Tmax) | Tmax of test formulation (T) was significantly faster than reference (R) [1]. | Tmax: T preparation 0.5 hrs vs. R preparation 1.5 hrs [1]. | The immediate-release (T) formulation demonstrates a markedly faster absorption rate. | Drug Exposure (AUC) | Data available in source [1]. | Test and reference formulations were bioequivalent at steady state (AUCss) [1]. | The two formulations ultimately deliver the same total amount of drug into the system. | | Acid Suppression (PD) | Time with pH >4.0 for T preparation was higher than R after 1 hour [1]. | Time with pH >4.0 for T preparation was higher than R after 1 hour [1]. | The faster absorption of the T formulation translates into a superior early acid-suppressing effect. |

Proposed Experimental Protocol for Animal Studies

Given the lack of specific animal protocols in the search results, the following is a generalized experimental framework. You should adapt the doses, routes, and species based on your specific research objectives and consult existing literature for established models.

Objective

To evaluate the pharmacokinetics and pharmacodynamics of lansoprazole sodium in a relevant animal model (e.g., rat, dog).

Formulation and Administration

- Test Article: this compound. Given its instability in gastric acid [2], it may be co-administered with sodium bicarbonate (as in the human study) or formulated for enteric delivery.

- Dose Selection: Based on human dosing (15-30 mg) [3], calculate allometric scaling equivalents for your chosen species. Include a minimum of three dose levels to establish a dose-response relationship.

- Route of Administration: Oral gavage is most common. For alternative routes, consider:

- Nasogastric Tube: A human study showed bioavailability of granules mixed with apple juice administered via a nasogastric tube was equivalent to swallowing an intact capsule [4].

- Intravenous Injection: A human study compared IV bolus vs. drip infusion, finding both methods effective at inhibiting acid secretion [5]. An IV group can serve as a reference for absolute bioavailability.

Experimental Design

- Model: Healthy or disease-model animals (e.g., ulcer or GERD model).

- Study Type: Open, randomized, controlled. A crossover design is preferable for PK studies to reduce inter-subject variability.

- Groups: Include a vehicle control group and at least three dose-level groups of the test formulation.

Data Collection and Analysis

- Pharmacokinetics: Collect serial blood samples at predetermined time points post-dose. Analyze plasma for lansoprazole concentration using a validated method (e.g., LC-MS/MS). Calculate PK parameters: Cmax, Tmax, AUC, half-life (t1/2).

- Pharmacodynamics: For acid suppression studies, use continuous intragastric pH monitoring [1] [5]. The primary endpoint is often the percentage of time intragastric pH remains above 4.0 over a 24-hour period.

The workflow for this integrated PK/PD study can be visualized as follows:

Safety and Monitoring

- Adverse Events: Monitor closely for clinical signs. Note that human studies report common side effects like diarrhea, abdominal pain, and nausea [3] [6].

- Pathology: Conduct gross necropsy and histopathological examination of major organs (especially liver and kidneys) at study termination.

Critical Considerations for Research Design

- Species Selection: Metabolic pathways can vary significantly. The metabolism of lansoprazole in humans involves CYP3A4 and CYP2C19 enzymes [2]. You must verify the presence and activity of these enzymes in your chosen animal species.